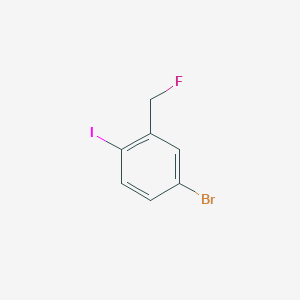

5-Bromo-2-iodobenzyl fluoride

Description

Significance of Aryl and Benzylic Halogenation in Organic Synthesis

The presence of halogen atoms on an aromatic ring, known as aryl halogenation, provides synthetic chemists with versatile handles for a wide range of chemical transformations. researchgate.net Halogenated arenes are key precursors for numerous cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of various halogens (I > Br > Cl) allows for regioselective and sequential reactions, enabling the construction of complex molecular scaffolds from a single polyhalogenated precursor. beilstein-journals.org

Benzylic halogenation, the placement of a halogen on a carbon atom adjacent to an aromatic ring, introduces a reactive site susceptible to nucleophilic substitution. nih.gov This allows for the facile introduction of a variety of functional groups at the benzylic position, further expanding the synthetic utility of the molecule.

Strategic Importance of Fluorine in Organic Chemistry Research

Fluorine, the most electronegative element, imparts unique properties to organic molecules. rsc.org The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which can enhance the thermal and metabolic stability of a compound. rsc.org The introduction of fluorine can also modulate a molecule's lipophilicity, pKa, and conformational preferences, often leading to improved pharmacokinetic and pharmacodynamic profiles in drug candidates. rsc.org Consequently, organofluorine chemistry has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. researchgate.net

Overview of Synthetic Methodologies for Polyhalogenated Benzyl (B1604629) Systems

The synthesis of polyhalogenated aromatic compounds often involves a series of electrophilic aromatic substitution reactions. For instance, the synthesis of a precursor like 5-bromo-2-iodobenzoic acid can be achieved from 2-amino-5-bromobenzoic acid through a Sandmeyer-type reaction involving diazotization followed by treatment with potassium iodide. chemicalbook.com

The introduction of a benzylic fluoride (B91410) can be accomplished through several methods. organic-chemistry.org One common approach is the deoxofluorination of the corresponding benzyl alcohol using reagents like diethylaminosulfur trifluoride (DAST). rsc.org Alternatively, benzylic fluorination can be achieved from the corresponding benzyl bromide via halogen exchange or through direct C-H fluorination using electrophilic fluorine sources like Selectfluor®, sometimes in the presence of a catalyst. acs.orgbeilstein-journals.orgrsc.org

A potential synthetic route to 5-bromo-2-iodobenzyl fluoride could start from 5-bromo-2-iodobenzoic acid. chemicalbook.com This acid can be reduced to the corresponding 5-bromo-2-iodobenzyl alcohol, avantorsciences.com which can then be converted to the target benzyl fluoride via a deoxofluorination reaction.

Table 1: Potential Synthetic Precursors and Their Transformations

| Starting Material | Reagents and Conditions | Product |

| 2-Amino-5-bromobenzoic acid | 1. NaNO₂, HCl, 0°C2. KI, 35-90°C | 5-Bromo-2-iodobenzoic acid |

| 5-Bromo-2-iodobenzoic acid | Reducing agent (e.g., LiAlH₄) | 5-Bromo-2-iodobenzyl alcohol |

| 5-Bromo-2-iodobenzyl alcohol | Deoxofluorinating agent (e.g., DAST) | This compound |

Research Landscape of Benzylic Fluorides with Diverse Halogen Substitution Patterns

Benzylic fluorides with various halogen substitution patterns are valuable building blocks in synthetic chemistry. The presence of different halogens allows for a programmed, stepwise functionalization of the molecule. For example, the iodine atom can be selectively targeted in cross-coupling reactions while leaving the bromine atom intact for a subsequent transformation. This orthogonal reactivity is highly sought after in the synthesis of complex molecules and in the generation of chemical libraries for drug discovery.

While specific research on this compound is not widely documented in publicly available literature, the broader class of polyhalogenated benzyl halides is extensively used. For instance, related compounds are used in the synthesis of precursors for radiolabeled imaging agents and in the construction of complex heterocyclic systems. acs.org

Scope and Objectives of Research on this compound

The primary research objective concerning this compound would be to establish it as a versatile and readily accessible building block for organic synthesis. Key areas of investigation would include:

Development of an efficient and scalable synthesis: A reliable synthetic route is the first step towards unlocking the potential of this compound.

Exploration of orthogonal reactivity: Systematically studying the selective reactions at the iodine, bromine, and benzylic fluoride positions would be crucial. This would involve a variety of cross-coupling, substitution, and other functionalization reactions.

Synthesis of novel molecular scaffolds: Utilizing the established orthogonal reactivity to construct novel and complex molecular architectures that would be difficult to access through other means.

Application in medicinal and materials chemistry: The synthesized novel compounds could be evaluated for their biological activity or their properties as advanced materials.

The unique combination of a benzylic fluoride with differentially reactive aryl halides in this compound makes it a promising, yet underexplored, tool for the advancement of synthetic chemistry.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by systematically deconstructing a target molecule into simpler, commercially available starting materials. This process involves a series of bond disconnections that correspond to reliable forward chemical reactions.

Disconnection at Carbon-Fluorine Bond

The most logical primary disconnection in the retrosynthesis of this compound is at the carbon-fluorine (C-F) bond of the benzylic fluoride. This disconnection is based on the numerous available methods for introducing fluorine at a benzylic position. This strategic bond cleavage leads to a benzylic cation synthon, which can be derived from a variety of functional groups in the corresponding precursor. The most common and practical synthetic equivalents for this synthon are benzylic halides (e.g., bromides or chlorides), benzylic alcohols, or benzaldehydes. These precursors are generally more stable and readily accessible than the target benzyl fluoride itself.

Disconnection at Carbon-Iodine Bond

A subsequent disconnection can be envisioned at the carbon-iodine (C-I) bond. This retrosynthetic step suggests an electrophilic iodination of a 4-bromotoluene derivative. The directing effects of the methyl and bromo substituents would need to be considered to achieve the desired regioselectivity. Alternatively, a Sandmeyer reaction provides a robust method for introducing an iodine atom onto an aromatic ring. wikipedia.orgbyjus.comnih.govorganic-chemistry.org This would involve the diazotization of a corresponding aniline precursor, 2-amino-5-bromotoluene, followed by treatment with an iodide salt, such as potassium iodide.

Disconnection at Carbon-Bromine Bond

Similarly, a disconnection at the carbon-bromine (C-Br) bond can be considered. This would point towards an electrophilic bromination of a 2-iodotoluene (B57078) precursor. The directing effects of the methyl and iodo groups would guide the incoming bromine electrophile. Electrophilic aromatic bromination is a well-established transformation in organic synthesis. nih.govlibretexts.org Alternatively, a Sandmeyer reaction starting from 5-amino-2-iodotoluene could also be employed to introduce the bromine atom. wikipedia.orgbyjus.comnih.govorganic-chemistry.org

Precursor Identification: Benzylic Alcohols, Aldehydes, and Halides

Based on the retrosynthetic analysis, several key precursors for the synthesis of this compound can be identified. These include:

(5-Bromo-2-iodophenyl)methanol: This benzylic alcohol is a primary precursor that can be converted to the target benzyl fluoride via nucleophilic fluorination, often requiring activation of the hydroxyl group.

5-Bromo-2-iodobenzaldehyde (B52014): This aldehyde can serve as a precursor through reductive fluorination or by reduction to the corresponding benzylic alcohol followed by fluorination.

5-Bromo-2-iodobenzyl bromide: This benzylic halide is an excellent electrophile for direct nucleophilic substitution with a fluoride source.

These precursors can be synthesized through various routes. For instance, (5-Bromo-2-iodophenyl)methanol can be prepared by the reduction of 5-bromo-2-iodobenzaldehyde. Conversely, the oxidation of (5-Bromo-2-iodophenyl)methanol yields 5-bromo-2-iodobenzaldehyde. The benzylic bromide can be synthesized from the corresponding alcohol by treatment with a brominating agent.

Fluorination Strategies for Benzylic Positions

The introduction of a fluorine atom at the benzylic position is a crucial step in the synthesis of this compound. Nucleophilic fluorination is a common and effective strategy for this transformation.

Nucleophilic Fluorination Approaches (e.g., utilizing fluoride sources like KF, CsF, or TBAF)

Nucleophilic fluorination involves the displacement of a leaving group at the benzylic position by a fluoride ion. The choice of fluoride source and reaction conditions is critical for achieving high yields and minimizing side reactions.

From Benzylic Halides:

Benzylic halides, such as 5-bromo-2-iodobenzyl bromide, are excellent substrates for SN2-type nucleophilic fluorination. The reactivity of the halide leaving group generally follows the trend I > Br > Cl. Common fluoride sources for this transformation include potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium fluoride (TBAF).

Potassium Fluoride (KF): Often used in combination with a phase-transfer catalyst (e.g., crown ethers) to enhance its solubility and nucleophilicity in organic solvents.

Cesium Fluoride (CsF): Generally more soluble and reactive than KF in aprotic polar solvents like DMF or DMSO, often leading to higher yields and milder reaction conditions.

Tetrabutylammonium Fluoride (TBAF): A highly soluble and reactive fluoride source in organic solvents. It is commercially available as a hydrate (B1144303), but anhydrous forms are more effective for nucleophilic substitution. rsc.orgacsgcipr.orgncl.res.in

| Fluoride Source | Precursor | Solvent | Temperature (°C) | Yield (%) | Reference |

| KF/Crown Ether | Benzylic Bromide | Acetonitrile | 80 | Moderate-Good | rsc.org |

| CsF | Benzylic Bromide | DMF | 25-60 | Good-Excellent | beilstein-journals.org |

| Anhydrous TBAF | Benzylic Bromide | THF | 25 | Excellent | rsc.orgacsgcipr.orgncl.res.in |

From Benzylic Alcohols:

Direct fluorination of benzylic alcohols requires the in-situ activation of the hydroxyl group to convert it into a good leaving group. Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogue, Deoxo-Fluor, are commonly employed for this purpose. commonorganicchemistry.comnih.govsigmaaldrich.comtcichemicals.comresearchgate.net These reagents react with the alcohol to form a fluorosulfite intermediate, which then undergoes nucleophilic attack by fluoride.

| Fluorinating Reagent | Precursor | Solvent | Temperature (°C) | Yield (%) | Reference |

| DAST | Benzylic Alcohol | Dichloromethane | 0 - 25 | Good | commonorganicchemistry.comsigmaaldrich.comtcichemicals.com |

| Deoxo-Fluor | Benzylic Alcohol | Dichloromethane | 0 - 25 | Good-Excellent | nih.govresearchgate.net |

From Benzylic Aldehydes:

Benzylic aldehydes can be converted to benzyl fluorides through a two-step process involving reduction to the corresponding alcohol followed by nucleophilic fluorination as described above. Alternatively, direct deoxofluorination of aldehydes can lead to the formation of geminal difluorides. However, under specific conditions, monofluorination can be achieved. Reagents like Deoxo-Fluor can be utilized for the direct conversion of aldehydes to benzylidene fluorides. researchgate.netresearchgate.netrsc.org

| Fluorinating Reagent | Precursor | Solvent | Temperature (°C) | Product Type | Reference |

| Deoxo-Fluor | Benzylic Aldehyde | Dichloromethane | 25 | gem-Difluoride | researchgate.netresearchgate.net |

| XtalFluor-E | Benzylic Aldehyde | Et3N·3HF | 25 | gem-Difluoride | rsc.org |

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the reaction of a nucleophilic carbon species with an electrophilic source of fluorine wikipedia.org. In the context of synthesizing this compound, this could be envisioned by generating a benzylic anion from 5-bromo-2-iodotoluene (B45939), which would then react with an electrophilic fluorinating agent. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly used for this purpose wikipedia.orgbrynmawr.edu. These reagents contain a nitrogen-fluorine bond where the fluorine atom is electron-deficient and thus electrophilic wikipedia.org. The generation of the benzylic anion would require a strong base, and the reaction conditions would need to be carefully controlled to avoid side reactions.

Radical Fluorination Protocols

Radical fluorination offers an alternative to ionic pathways and involves the reaction of a carbon-centered radical with a fluorine atom source wikipedia.org. For the synthesis of this compound, a benzylic radical would first be generated from 5-bromo-2-iodotoluene. This can be achieved through various methods, including the use of radical initiators or photocatalysis wikipedia.org. Once formed, the benzylic radical reacts with a fluorine atom transfer agent. Electrophilic N-F reagents like NFSI and Selectfluor have been shown to act as effective fluorine atom sources in radical reactions wikipedia.orgubc.ca. This approach is advantageous as it can often be performed under neutral conditions, enhancing functional group tolerance.

Bromination Techniques on Aromatic and Benzylic Substrates

The synthesis of the necessary precursor, 5-bromo-2-iodotoluene, would likely start from 2-iodotoluene, requiring a regioselective bromination of the aromatic ring.

Electrophilic Aromatic Bromination with Directing Group Effects

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of benzene (B151609) derivatives. The regiochemical outcome of the bromination of 2-iodotoluene is governed by the directing effects of the substituents already present on the aromatic ring: the methyl group and the iodine atom.

The methyl group is an activating group and an ortho, para-director due to its electron-donating inductive and hyperconjugation effects wvu.edu. The iodine atom, like other halogens, is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance vanderbilt.edu.

When both an activating and a deactivating group are present, the activating group generally controls the position of the incoming electrophile. In the case of 2-iodotoluene, both the methyl group and the iodine atom direct incoming electrophiles to the positions ortho and para to themselves.

Directing effect of the methyl group (at C1): Directs to C2 (occupied by iodine), C4, and C6.

Directing effect of the iodine atom (at C2): Directs to C1 (occupied by methyl), C3, and C6.

The positions activated by both groups are C6 (ortho to methyl and meta to iodo, but still influenced by iodo's ortho directing effect) and C4 (para to methyl). Steric hindrance from the adjacent iodine atom would likely disfavor substitution at the C3 position. The position para to the strongly activating methyl group (C4) is a highly likely site for substitution. Therefore, bromination of 2-iodotoluene is expected to yield primarily 4-bromo-2-iodotoluene and 6-bromo-2-iodotoluene. To obtain the desired 5-bromo-2-iodotoluene, a different synthetic strategy or separation of isomers would be necessary. A more plausible route to the precursor would be the bromination of 4-iodotoluene, where the methyl and iodo groups would both direct the incoming bromine to the desired position.

The bromination is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as FeBr₃ or AlBr₃ google.comlibretexts.org. The catalyst polarizes the Br-Br bond, generating a more potent electrophile libretexts.org. Alternatively, N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine, often in the presence of an acid catalyst nih.gov.

Table 4: Common Reagents for Electrophilic Aromatic Bromination

| Brominating Agent | Catalyst/Conditions | Application |

|---|---|---|

| Br₂ | FeBr₃, AlCl₃ | Standard conditions for bromination of aromatic rings google.comlibretexts.org. |

Free-Radical Benzylic Bromination (e.g., using N-Bromosuccinimide)

Free-radical bromination at the benzylic position is a powerful tool for the functionalization of alkylaromatic compounds. researchgate.net This reaction is particularly valuable as it selectively targets the carbon atom adjacent to the aromatic ring, a position activated by the phenyl group which can stabilize the resulting benzylic radical through resonance. libretexts.orgpearson.com The most common reagent for this transformation is N-Bromosuccinimide (NBS), often used in conjunction with a radical initiator such as heat or light. masterorganicchemistry.comchemistrysteps.com

The mechanism of benzylic bromination with NBS involves three key stages: initiation, propagation, and termination. chemistrysteps.com The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. chemistrysteps.com This highly reactive radical then abstracts a hydrogen atom from the benzylic position of the substrate (e.g., a substituted toluene (B28343) derivative), forming a resonance-stabilized benzylic radical. pearson.comchemistrysteps.com This benzylic radical then reacts with a bromine source, typically Br₂ which is present in low concentrations, to yield the desired benzyl bromide and a new bromine radical, thus propagating the chain reaction. masterorganicchemistry.comchemistrysteps.com The use of NBS is advantageous as it maintains a low, steady concentration of Br₂, which helps to prevent competitive electrophilic addition to the aromatic ring. masterorganicchemistry.com

The selectivity for the benzylic position is attributed to the relative weakness of the benzylic C-H bond compared to other sp³ hybridized C-H bonds, a direct consequence of the stability of the benzylic radical intermediate. libretexts.orglibretexts.org

| Reagent System | Solvent | Conditions | Outcome |

| N-Bromosuccinimide (NBS) | Carbon tetrachloride (CCl₄) | Heat (Δ) or Light (hν) | Selective monobromination at the benzylic position. researchgate.netmasterorganicchemistry.com |

| N-Bromosuccinimide (NBS) | Acetonitrile | Light (household compact fluorescent lamp) | Effective benzylic bromination, avoiding hazardous chlorinated solvents. organic-chemistry.org |

| Molecular Bromine (Br₂) | Supercritical CO₂ | Not specified | High yield of benzyl bromides, environmentally benign alternative solvent. nih.gov |

Oxidative Bromination Processes

Oxidative bromination offers an alternative pathway to benzylic bromides. These methods often involve the in-situ generation of an electrophilic bromine species or a radical initiator that facilitates the bromination process. One such approach employs a combination of an alkali metal bromide salt with an oxidant. For instance, the use of Oxone® (potassium peroxymonosulfate) in the presence of sodium bromide can achieve direct and selective benzylic oxidation and subsequent functionalization. masterorganicchemistry.com

Another notable method involves hypervalent iodine reagents. A system comprising polymeric iodosobenzene ([PhIO]n) and potassium bromide (KBr) in the presence of montmorillonite-K10 clay can induce aqueous benzylic C-H oxidation. researchgate.net In this process, a reactive iodine(III) species with an I-Br bond is generated in situ, acting as a key radical initiator. researchgate.net This species abstracts a benzylic hydrogen to form a benzyl radical, which is then trapped by a bromo radical to produce the benzyl bromide intermediate. researchgate.net This intermediate can then be hydrolyzed to an alcohol and further oxidized to a ketone under the reaction conditions. researchgate.net

Iodination Techniques on Aromatic and Benzylic Substrates

The introduction of iodine onto aromatic and benzylic systems can be accomplished through various strategies, each with its own set of advantages regarding regioselectivity and substrate scope.

Electrophilic Aromatic Iodination

Electrophilic aromatic substitution (SEAr) is a fundamental method for introducing substituents onto an aromatic ring. d-nb.info However, direct iodination of arenes is often more challenging than chlorination or bromination because molecular iodine (I₂) is a less reactive electrophile. d-nb.infomasterorganicchemistry.com To overcome this, iodination reactions typically require an activating agent or an oxidant to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). masterorganicchemistry.comyoutube.com

Common reagents and systems for electrophilic aromatic iodination include:

Iodine with an Oxidant: A mixture of I₂ with an oxidizing agent like nitric acid (HNO₃), hydrogen peroxide (H₂O₂), or iodic acid (HIO₃) can successfully iodinate aromatic rings. youtube.comjocpr.com These oxidants convert I₂ into a more electrophilic species.

N-Iodosuccinimide (NIS): NIS is a common and convenient source of electrophilic iodine. d-nb.info For less reactive aromatic substrates, a strong acid like trifluoromethanesulfonic acid is often used as a catalyst to enhance the electrophilicity of the iodine. d-nb.info

Disulfide-Catalyzed Iodination: A system using 1,3-diiodo-5,5-dimethylhydantoin (DIH) as the iodine source, catalyzed by a disulfide in a polar solvent like acetonitrile, has proven effective for the iodination of various electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org

The regioselectivity of electrophilic iodination is governed by the electronic properties of the substituents already present on the aromatic ring. Electron-donating groups direct the incoming iodine to the ortho and para positions, while electron-withdrawing groups direct it to the meta position.

Reductive Iodination of Benzylic Precursors (e.g., aldehydes)

Benzylic iodides can be synthesized from benzylic precursors such as aromatic aldehydes through reductive iodination. This transformation involves the reduction of the carbonyl group and the simultaneous introduction of an iodine atom. A reported method for this conversion utilizes a reagent system of molecular iodine (I₂) and phosphorous acid (H₃PO₃). researchgate.net This system effectively converts aromatic aldehydes into the corresponding benzyl iodides. researchgate.net This method is part of a broader category of ketone and aldehyde deoxygenations. researchgate.net Another approach involves the cobalt-catalyzed asymmetric reductive coupling of aromatic aldehydes and aryl iodides, although this leads to chiral diaryl carbinols rather than benzyl iodides directly. rsc.org

Substitution Reactions for Benzylic Iodides

Benzylic iodides are valuable synthetic intermediates primarily because the iodide ion is an excellent leaving group, facilitating nucleophilic substitution reactions. libretexts.org These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism. Although primary alkyl halides typically favor the Sₙ2 pathway, benzylic halides can also undergo Sₙ1 reactions due to the formation of a resonance-stabilized benzylic carbocation. pearson.compearson.com

The direct substitution of a benzylic hydroxyl group to form a C-I bond is also a viable strategy. Since the hydroxyl group is a poor leaving group, it must first be activated. This can be achieved using stoichiometric amounts of Lewis acids or by converting the alcohol into a better leaving group, such as a tosylate. thieme-connect.com More recently, catalytic methods using elemental iodine have been developed for the nucleophilic substitution of benzylic alcohols with various nucleophiles. thieme-connect.com

Oxidative Iodination Protocols

Oxidative iodination methods provide a route to organoiodine compounds by using an iodide source in the presence of an oxidant. These protocols are versatile and can be applied to various substrates. For the α-iodination of ketones, systems like I₂/HTIB (hydroxyl(tosyloxy)iodo)benzene) in an ionic liquid have been shown to be efficient. mdpi.com

Hypervalent iodine compounds are frequently employed as oxidants in these transformations. acs.org For example, (diacetoxyiodo)benzene, PhI(OAc)₂, can be used for the direct oxidation of benzylic C-H bonds, which can proceed through a radical mechanism. acs.org While not a direct iodination of the carbon, these oxidative processes highlight the utility of iodine-based reagents in functionalizing benzylic positions. Another protocol involves the use of molecular iodine for the oxidation of benzylic alcohols to the corresponding aldehydes and ketones, demonstrating the role of iodine in oxidative transformations without necessarily being incorporated into the final product. researchgate.net

An in-depth analysis of the synthetic pathways for producing this compound reveals a complex interplay of regioselectivity, reaction sequencing, and catalysis. The strategic introduction of three distinct functional groups—a bromine atom, an iodine atom, and a fluoromethyl group—onto a benzene ring necessitates careful consideration of directing effects and the use of advanced chemical methodologies. This article explores the sequential halogenation strategies and the catalytic systems employed in the synthesis of this and structurally related halogenated benzyl fluorides.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2-(fluoromethyl)-1-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFSCZKLJICKLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CF)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 5 Bromo 2 Iodobenzyl Fluoride

Reactivity of Aromatic Halogen Substituents (Bromine and Iodine)

The reactivity of the bromine and iodine substituents on the aromatic ring of 5-Bromo-2-iodobenzyl fluoride (B91410) is dictated by the nature of the chemical transformation. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This difference is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. This chemoselectivity allows for sequential, site-selective modifications of the aromatic ring.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity of halogens is influenced by different factors. Generally, for an addition-elimination mechanism, the rate of reaction follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the electron-withdrawing inductive effect of the halogen. However, SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. chemistrysteps.commasterorganicchemistry.comlibretexts.org The absence of such activating groups on 5-Bromo-2-iodobenzyl fluoride suggests a general low reactivity towards SNAr at the bromine and iodine positions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org For dihalogenated substrates like this compound, the differential reactivity of the C-I and C-Br bonds allows for selective functionalization at the iodine position while leaving the bromine intact for subsequent transformations.

The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.comlibretexts.org When this compound is subjected to Suzuki-Miyaura coupling conditions, the reaction is expected to occur selectively at the more reactive C-I bond.

Studies on similar dihalobenzenes, such as 1-bromo-4-iodobenzene (B50087), have demonstrated that careful control of reaction conditions allows for the selective coupling at the iodine position. researchgate.net By using one equivalent of the boronic acid, the primary product would be the 5-bromo-2-arylbenzyl fluoride. The remaining bromine atom can then be used in a subsequent coupling reaction to introduce a different aryl group, leading to the synthesis of unsymmetrical biaryl compounds.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Product |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 80 | 5-Bromo-2-phenylbenzyl fluoride |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 5-Bromo-2-(4-methoxyphenyl)benzyl fluoride |

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, the Heck reaction on this compound is anticipated to proceed with high selectivity at the C-I bond. This allows for the introduction of a vinyl group at the 2-position of the benzyl (B1604629) fluoride core. The choice of catalyst, base, and solvent can influence the efficiency and stereoselectivity of the reaction.

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between an aryl or vinyl halide and a terminal alkyne, providing a direct route to substituted alkynes. The reaction mechanism also involves the oxidative addition of the aryl halide to the palladium(0) catalyst, and therefore, the C-I bond of this compound will react preferentially. This selective transformation is valuable for the synthesis of precursors for pharmaceuticals, organic materials, and natural products.

Table 2: Typical Conditions for Selective Sonogashira Coupling

| Entry | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Expected Product |

|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp | 5-Bromo-2-(phenylethynyl)benzyl fluoride |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | DIPA | Toluene | 70 | 5-Bromo-2-((trimethylsilyl)ethynyl)benzyl fluoride |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives. When applied to this compound, selective amination at the C-I position is expected. Research on 1-bromo-4-iodobenzene has shown that with a suitable choice of palladium catalyst and ligand, the amination can be directed exclusively to the iodo-substituted carbon. acs.orgresearchgate.net

Table 3: Illustrative Conditions for Selective Buchwald-Hartwig Amination

| Entry | Amine | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Product |

|---|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 4-(4-Bromo-2-(fluoromethyl)phenyl)morpholine |

| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | N-(4-Bromo-2-(fluoromethyl)phenyl)aniline |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reaction typically proceeds through an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org A key requirement for SNAr is the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) at the ortho and/or para positions to the leaving group, which stabilize the negative charge of the Meisenheimer complex.

In the case of this compound, the aromatic ring is not activated by strongly electron-withdrawing groups. The benzyl fluoride group has a mild inductive electron-withdrawing effect, but this is generally insufficient to promote SNAr reactions with common nucleophiles under standard conditions. The reactivity order for leaving groups in SNAr is often F > Cl > Br > I, which is contrary to the trend observed in S_N1 and S_N2 reactions. chemistrysteps.commasterorganicchemistry.com This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. brainly.in However, for the bromine and iodine substituents in this compound, their lower electronegativity and the lack of strong ring activation make them poor candidates for SNAr. Therefore, nucleophilic aromatic substitution at the bromine and iodine positions of this compound is expected to be challenging and would likely require harsh reaction conditions or alternative reaction pathways such as those involving benzyne (B1209423) intermediates.

Magnesium and Lithium Halogen-Exchange Reactions

Halogen-metal exchange reactions are fundamental transformations in organometallic chemistry, providing a route to organomagnesium (Grignard) and organolithium reagents. wikipedia.org These reactions are particularly useful for creating carbon-metal bonds on aromatic rings, which can then be further functionalized. The reactivity of the halogen in these exchanges is highly dependent on the nature of the halogen itself, with the rate of exchange generally following the trend I > Br > Cl. wikipedia.org Fluorine is typically unreactive in this context. wikipedia.org

For a dihalogenated compound like this compound, the significant difference in reactivity between iodine and bromine allows for selective metalation. The iodine-magnesium exchange is substantially faster than the bromine-magnesium exchange. uni-muenchen.deharvard.edu This allows for the preferential formation of an organomagnesium species at the C-2 position (originally bearing the iodine) by careful control of reaction conditions, such as low temperatures. uni-muenchen.de For instance, while electron-withdrawing groups can accelerate bromine-magnesium exchange, inactivated aryl iodides react readily. uni-muenchen.de

Similarly, lithium-halogen exchange is a rapid process, often faster than nucleophilic additions or even proton transfers. wikipedia.orgharvard.edu The exchange rate again follows the I > Br > Cl trend, enabling the selective replacement of the iodine atom in this compound with lithium. wikipedia.org This selectivity is kinetically controlled, influenced by the stability of the resulting carbanion intermediate. wikipedia.org The use of reagents like n-butyllithium or t-butyllithium at low temperatures is common for these transformations. wikipedia.orgharvard.edu

Table 1: General Reactivity Trend in Halogen-Metal Exchange Reactions

| Halogen | Relative Reactivity | Typical Conditions for Exchange |

|---|---|---|

| Iodine (I) | Highest | Fast, often at low temperatures (e.g., -78 °C) harvard.edu |

| Bromine (Br) | Intermediate | Slower, may require higher temperatures or activating groups uni-muenchen.deharvard.edu |

| Chlorine (Cl) | Low | Generally slow or requires harsh conditions |

| Fluorine (F) | Lowest (Inert) | Generally unreactive toward organolithium reagents wikipedia.org |

Selective Functionalization of Bromine vs. Iodine

The differential reactivity of the carbon-iodine and carbon-bromine bonds is the cornerstone for the selective functionalization of polyhalogenated aromatic compounds like this compound. nih.gov The much higher propensity of iodine to undergo halogen-magnesium or halogen-lithium exchange allows for the regioselective generation of an organometallic intermediate at the C-2 position, leaving the bromine at C-5 intact.

This strategy involves treating the substrate with an organometallic reagent, such as isopropylmagnesium chloride (i-PrMgCl) or an alkyllithium compound, under carefully controlled, typically low-temperature conditions. researchgate.netnih.gov The resulting arylmagnesium or aryllithium species at the C-2 position is a potent nucleophile and can be trapped with a wide variety of electrophiles. This enables the introduction of a diverse array of functional groups exclusively at the position formerly occupied by iodine.

Subsequent functionalization at the C-5 position can then be achieved. After the initial reaction at the C-2 site, the remaining bromine atom can be targeted for a second halogen-metal exchange, often requiring more forcing conditions such as higher temperatures. harvard.edu This stepwise approach provides a powerful method for the controlled, position-selective synthesis of complex, polysubstituted aromatic structures from a single precursor. The presence of lithium chloride (LiCl) has been shown to accelerate bromine-magnesium exchange reactions, creating so-called "Turbo-Grignard" reagents that can facilitate the exchange of less reactive aryl bromides. researchgate.net

Reactivity of the Benzylic Fluorine Moiety

C-F Bond Activation Strategies

The carbon-fluorine bond is the strongest single bond to carbon, making benzylic fluorides generally stable and less reactive compared to other benzylic halides. st-andrews.ac.ukbeilstein-journals.org However, significant research has been devoted to strategies for activating the C-F bond to enable nucleophilic substitution. st-andrews.ac.ukdntb.gov.uaresearchgate.net A primary strategy involves the use of hydrogen-bond donors. st-andrews.ac.ukdntb.gov.uanih.gov

Activators such as water, triols like 1,1,1-tris(hydroxymethyl)propane, or hexafluoroisopropanol (HFIP) can form strong hydrogen bonds with the highly electronegative fluorine atom. st-andrews.ac.ukdntb.gov.uaresearchgate.net This interaction polarizes and weakens the C-F bond, facilitating its cleavage and making the benzylic carbon more susceptible to nucleophilic attack. researchgate.netnih.gov The mechanism can proceed through either a dissociative SN1 pathway, involving the formation of a benzylic carbocation, or an associative SN2 pathway. beilstein-journals.orgnih.gov The use of strong hydrogen-bond donors like HFIP tends to favor an SN1 mechanism, whereas other systems may operate via an SN2 or a mixed pathway. beilstein-journals.org In some cases, the hydrogen fluoride (HF) generated during the reaction can act as an even more potent hydrogen-bond donor, leading to an autocatalytic cycle. researchgate.netnih.gov

Table 2: C-F Bond Activation Strategies for Benzylic Fluorides

| Activation Strategy | Activator Examples | Proposed Mechanism |

|---|---|---|

| Hydrogen-Bond Donation | Water, Triols, Hexafluoroisopropanol (HFIP) st-andrews.ac.ukdntb.gov.uanih.gov | SN1, SN2, or mixed, depending on activator and nucleophile beilstein-journals.org |

| Lewis Acid Catalysis | Strong Brønsted or Lewis acids nih.gov | Generally SN1, via carbocation formation |

| Radical Abstraction/Transfer | Photocatalysis, Metal Catalysis d-nb.infoorganic-chemistry.orgbeilstein-journals.org | Radical pathway involving hydrogen atom transfer (HAT) from C-H |

Selective Transformations at the Fluorinated Benzylic Position

Once the C-F bond is activated, the benzylic carbon becomes a site for various chemical transformations. The most common transformations are nucleophilic substitutions, where the fluoride is displaced by another functional group. dntb.gov.uanih.gov Friedel-Crafts-type reactions are a prominent example, where the activated benzylic fluoride reacts with arenes to form diarylmethanes. beilstein-journals.orgnih.govnih.gov This reaction is often promoted by strong hydrogen-bond donors like HFIP, which stabilize the incipient benzylic cation. beilstein-journals.orgnih.gov

Amination of benzylic fluorides can also be achieved using nitrogen nucleophiles in the presence of hydrogen-bond donors. beilstein-journals.orgresearchgate.net Studies have shown that these reactions can proceed with a high degree of stereointegrity, suggesting an associative SN2-like mechanism under certain conditions. beilstein-journals.org Other nucleophiles can be employed to introduce a variety of functionalities, transforming the benzylic fluoride into ethers, thioethers, or other carbon-carbon bonds. The choice of activator, nucleophile, and reaction conditions can influence the mechanistic pathway and, consequently, the outcome and stereochemistry of the transformation. st-andrews.ac.ukbeilstein-journals.org

Stability Considerations of the Benzylic Fluoride

The benzylic fluoride moiety is considerably more stable than its chloro, bromo, and iodo counterparts, making it a robust functional group that can be carried through multi-step syntheses without undergoing unwanted side reactions. beilstein-journals.org Primary benzyl fluorides, in particular, are generally stable compounds that can be readily isolated. rsc.org

However, their stability is not absolute. The C-F bond can be cleaved under specific metabolic conditions, leading to defluorination. nih.gov Studies on radiolabeled [¹⁸F]-benzylfluoride derivatives have shown that substitution patterns on the aromatic ring can influence this metabolic stability. For example, electron-withdrawing groups, such as a chlorine atom at the 3-position, have been shown to decrease alkylating activity and significantly reduce in vivo defluorination compared to the unsubstituted benzyl fluoride. nih.gov This suggests that the electronic environment of the aromatic ring in this compound would influence the stability and reactivity of the benzylic C-F bond. While generally stable, the benzylic cation is destabilized by electron-withdrawing groups, which would make an SN1-type cleavage less favorable. Conversely, the high polarity of the C-F bond makes it susceptible to activation by the methods described previously. st-andrews.ac.uknih.gov

Transformations of the Benzyl Carbon

Transformations of the benzyl carbon in this compound primarily involve reactions that substitute the fluorine atom or functionalize the C-H bonds. As detailed in the C-F activation sections (3.2.1 and 3.2.2), nucleophilic substitution is a key transformation. Upon activation by a hydrogen-bond donor or Lewis acid, the benzyl carbon becomes electrophilic and reacts with various nucleophiles, leading to the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds at this position. beilstein-journals.orgnih.govresearchgate.net

Another class of transformations involves the direct functionalization of the benzylic C(sp³)–H bonds. While the starting material is already fluorinated, related methodologies highlight the reactivity of this position. Radical-based reactions can be used to introduce additional functional groups. d-nb.infobeilstein-journals.org For instance, a benzylic radical can be generated via hydrogen atom transfer (HAT) using photocatalysis or metal catalysis. d-nb.infobeilstein-journals.orgnih.gov This radical intermediate could then be trapped by various reagents. Although typically used for introducing the first fluorine atom with reagents like Selectfluor, these radical strategies could potentially be adapted for other transformations at the benzyl carbon if a benzylic hydrogen is present. d-nb.infonih.govresearchgate.net In the case of the -CH₂F group, this would involve abstraction of the remaining benzylic hydrogen to form a fluorinated radical intermediate, which could then undergo further reaction.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions.

Nucleophilic substitution at the benzylic position of this compound can proceed through two primary pathways: Sₙ1 (substitution nucleophilic unimolecular) and Sₙ2 (substitution nucleophilic bimolecular). ucalgary.ca

Sₙ2 Pathway : As a primary benzylic halide, an Sₙ2 mechanism is often favored. ucalgary.ca This pathway involves a backside attack by the nucleophile, leading to a pentacoordinate transition state and inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Sₙ1 Pathway : The Sₙ1 mechanism is also possible due to the ability of the benzene (B151609) ring to stabilize the resulting benzylic carbocation through resonance. spcmc.ac.in This pathway involves a two-step process: first, the slow, rate-determining cleavage of the C-F bond to form a planar carbocation intermediate, followed by a rapid attack by the nucleophile. This mechanism is favored by polar, protic solvents and weaker nucleophiles.

The choice between these pathways is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the presence of any catalysts.

The key intermediates in the transformations of this compound depend on the reaction mechanism:

Sₙ1 Intermediate : The hallmark of the Sₙ1 pathway is the formation of the 5-bromo-2-iodobenzyl carbocation . This intermediate is planar and stabilized by the delocalization of the positive charge into the π-system of the aromatic ring. The electron-withdrawing inductive effects of the bromine and iodine atoms would act to destabilize this carbocation.

Sₙ2 Intermediate : The Sₙ2 reaction does not involve a true intermediate but rather a high-energy pentacoordinate transition state . In this state, the incoming nucleophile and the departing fluoride group are both partially bonded to the benzylic carbon.

Kinetic studies provide insight into the reaction mechanism. The expected rate laws for the nucleophilic substitution reactions of this compound are distinct for each pathway.

The electronic effects of the substituents on the aromatic ring play a critical role. Both bromine and iodine exert a -I (negative inductive) effect, which deactivates the ring towards electrophilic attack and would destabilize a carbocation intermediate, thus slowing an Sₙ1 reaction. The para-bromo substituent also has a +M (positive mesomeric) effect, which could partially offset the deactivation and help stabilize a carbocation. The ortho-iodo group's effect is primarily inductive due to its position. For an Sₙ2 reaction, the strong inductive withdrawal could slightly increase the electrophilicity of the benzylic carbon, but steric hindrance from the ortho-iodine might slow the rate of nucleophilic attack.

| Mechanism | Rate Law | Molecularity | Effect of Nucleophile | Effect of Solvent |

|---|---|---|---|---|

| Sₙ1 | Rate = k[Substrate] | Unimolecular | Rate is independent of nucleophile concentration. | Favored by polar, protic solvents. |

| Sₙ2 | Rate = k[Substrate][Nucleophile] | Bimolecular | Rate is dependent on nucleophile concentration and strength. | Favored by polar, aprotic solvents. |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms. For 5-Bromo-2-iodobenzyl fluoride (B91410), ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similarly, specific ¹³C NMR data for 5-Bromo-2-iodobenzyl fluoride is not publicly documented. A ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in the molecule, including the carbon atoms of the benzene (B151609) ring and the benzylic carbon, offering a complete carbon framework of the compound.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org The chemical shift of the fluorine atom in the benzyl (B1604629) fluoride group would be a key diagnostic peak. wikipedia.org While specific data for this compound is absent, the typical chemical shift range for benzylic fluorides provides an expected region for the resonance. wikipedia.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would be instrumental in assigning the carbon signals of the benzene ring and the benzylic CH₂F group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound, HRMS would be used to confirm the presence of bromine and iodine through their characteristic isotopic patterns and to verify the precise molecular weight, distinguishing it from other compounds with the same nominal mass. Although specific HRMS data for this compound is not available, this technique would be a definitive method for its identification.

Ionization Techniques (e.g., ESI, APCI, EI)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. The choice of ionization technique is critical and depends on the analyte's properties and the desired information (molecular ion vs. fragmentation).

Electron Impact (EI): As a hard ionization technique, EI bombards the molecule with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. This process is highly valuable for structural elucidation by analyzing the resulting fragment ions. For this compound, the molecular ion peak (M⁺) would be observed. A key feature would be the presence of an M+2 peak of nearly equal intensity, which is characteristic of the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). miamioh.eduquizlet.com Common fragmentation pathways would include benzylic cleavage to lose the fluorine atom or the entire CH₂F group, as well as the loss of bromine and iodine radicals. miamioh.edulibretexts.orglibretexts.org

Electrospray Ionization (ESI): ESI is a soft ionization technique primarily used for polar and large molecules. It generates ions by applying a high voltage to a liquid solution, typically resulting in protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺) with minimal fragmentation. While less common for relatively small, less polar molecules like this compound, ESI could be employed, especially when coupled with liquid chromatography.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for semi-polar and non-polar volatile compounds. It ionizes the sample by creating a corona discharge in a gaseous mixture, usually leading to protonated molecules [M+H]⁺. APCI serves as a good interface between HPLC and mass spectrometry for molecules not amenable to ESI and would likely produce a strong signal for the molecular ion of this compound with less fragmentation than EI.

Table 1: Predicted Electron Impact (EI) Mass Spectrometry Fragmentation for this compound

| m/z Value (for ⁷⁹Br, ¹²⁷I) | Proposed Fragment Ion | Structural Formula | Notes |

| 318 | Molecular Ion [M]⁺ | [C₇H₅BrFI]⁺ | Exhibits a characteristic M+2 peak around m/z 320 due to the ⁸¹Br isotope. |

| 285 | [M - F]⁺ | [C₇H₅BrI]⁺ | Loss of a fluorine atom. |

| 239 | [M - Br]⁺ | [C₇H₅FI]⁺ | Loss of the bromine radical. |

| 191 | [M - I]⁺ | [C₇H₅BrF]⁺ | Loss of the iodine radical. |

| 158 | [C₆H₃Br]⁺ | [C₆H₃Br]⁺ | Loss of the CH₂F and I groups. |

| 109 | [C₇H₅F]⁺ | [C₇H₅F]⁺ | Loss of both Br and I radicals. |

Note: The m/z values are calculated using the most common isotopes (¹H, ¹²C, ¹⁹F, ⁷⁹Br, ¹²⁷I). The actual spectrum would show clusters of peaks corresponding to isotopic distributions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic and halogenated benzyl fluoride structure.

Key expected vibrational frequencies include:

Aromatic C-H Stretch: Typically found in the 3100-3000 cm⁻¹ region.

Aromatic C=C Stretch: A series of peaks, often sharp, in the 1600-1450 cm⁻¹ range, which are indicative of the benzene ring.

C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.

C-F Stretch: The carbon-fluorine bond of the benzyl fluoride group is expected to produce a strong absorption band in the 1400-1000 cm⁻¹ region. mzcloud.org

C-Br and C-I Stretches: The absorptions for carbon-bromine and carbon-iodine bonds appear at lower frequencies, typically in the 600-500 cm⁻¹ range or lower, which is often referred to as the fingerprint region.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 1570 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1400 - 1000 | C-F Stretch | Benzyl Fluoride (-CH₂F) | Strong |

| 850 - 750 | C-H Bend (out-of-plane) | Aromatic Ring | Strong |

| 600 - 500 | C-Br Stretch | Aryl Bromide | Medium |

| < 500 | C-I Stretch | Aryl Iodide | Medium |

Advanced Analytical Techniques for Structural Elucidation (e.g., X-ray Crystallography if applicable)

While techniques like mass spectrometry and IR spectroscopy provide crucial pieces of the structural puzzle, unambiguous confirmation of the molecular structure, particularly the regiochemistry of the substituents on the benzene ring, requires more advanced methods.

X-ray Crystallography: Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. Should a suitable single crystal of this compound be grown, this technique could provide precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and the 1,2,5-substitution pattern.

Conformation: The orientation of the benzyl fluoride group relative to the aromatic ring.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, which can be influenced by intermolecular interactions such as halogen bonding involving the bromine and iodine atoms.

Currently, there is no publicly available crystal structure data for this compound in crystallographic databases. The successful application of this technique is entirely dependent on the ability to produce high-quality, single crystals of the compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT can calculate molecular energies, geometries, and a variety of other parameters with a good balance of accuracy and computational cost.

An electronic structure analysis of 5-Bromo-2-iodobenzyl fluoride (B91410) would reveal the distribution of electrons within the molecule, which is fundamental to its chemical nature. Key aspects of this analysis would include:

Molecular Orbital (MO) Analysis: This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For 5-Bromo-2-iodobenzyl fluoride, the HOMO would likely be localized on the electron-rich aromatic ring and the iodine atom, while the LUMO would be associated with the antibonding orbitals of the C-Br and C-I bonds.

Electron Density Distribution and Electrostatic Potential (ESP) Mapping: An ESP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. In this compound, electronegative atoms like fluorine, bromine, and iodine would create regions of negative potential, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the benzyl (B1604629) group would exhibit positive potential. This mapping helps predict intermolecular interactions and the initial steps of a chemical reaction.

DFT calculations can predict where and how a molecule is likely to react.

Fukui Functions and Dual Descriptors: These reactivity indices, derived from changes in electron density, can pinpoint the most electrophilic and nucleophilic sites within the molecule with greater precision than simple electrostatic potential maps. For this compound, these calculations would likely identify the carbon atom attached to the iodine as a primary site for nucleophilic attack in certain reactions, due to the polarizability and leaving group ability of iodine. The positions ortho and para to the activating benzyl fluoride group (if considering electrophilic aromatic substitution) would also be highlighted.

Regioselectivity in Substitution Reactions: By modeling the transition states for substitution at different positions on the aromatic ring, DFT can predict the most likely product (regioisomer). For instance, in reactions involving the displacement of a halogen, calculations would compare the activation energies for breaking the C-Br versus the C-I bond, consistently showing that the C-I bond is weaker and more readily cleaved.

Even for a relatively rigid molecule like this compound, the orientation of the -CH₂F group relative to the benzene (B151609) ring is subject to rotation.

Potential Energy Surface (PES) Scan: A PES scan would be performed by systematically rotating the C-C bond connecting the benzyl group to the ring. This calculation would identify the lowest energy conformer (the most stable arrangement) and the energy barriers to rotation between different conformations. The steric hindrance imposed by the bulky iodine and bromine atoms adjacent to the benzyl fluoride group would significantly influence the preferred conformation, likely forcing the -CH₂F group to orient itself away from these halogens to minimize steric strain.

Molecular Dynamics Simulations (if applicable for interactions)

While extensive molecular dynamics (MD) simulations are more common for large, flexible biomolecules, they can be applied to smaller molecules like this compound to study their behavior in a solvent or their interaction with a surface or another molecule over time. An MD simulation would model the molecule's movements, including vibrations and rotations, in a simulated environment (e.g., a box of water molecules), providing insights into solvation effects and intermolecular forces that are not captured by static quantum chemical calculations.

Reaction Pathway Modeling and Transition State Analysis

For a proposed reaction involving this compound, computational modeling can map out the entire reaction pathway.

Locating Transition States (TS): This is a critical step where the high-energy structure that exists between the reactant and product is identified. The geometry and energy of the transition state determine the activation energy of the reaction. For example, in a nucleophilic substitution reaction where a nucleophile displaces the iodine atom, the transition state would feature a partially formed bond with the incoming nucleophile and a partially broken C-I bond.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be run to confirm that it correctly connects the desired reactants and products. This traces the reaction path down the potential energy surface from the transition state to the reactant and product energy minima, providing a complete energetic profile of the reaction.

Comparison of Theoretical Predictions with Experimental Observations

The ultimate validation of any computational model is its ability to reproduce and explain experimental data.

Spectroscopic Data: Calculated properties such as vibrational frequencies can be compared to experimental infrared (IR) and Raman spectra. The calculated nuclear magnetic resonance (NMR) chemical shifts for the hydrogen, carbon, and fluorine atoms can be correlated with experimental NMR data to confirm the molecular structure.

Reactivity and Product Ratios: The regioselectivity and reaction rates predicted by transition state analysis can be compared with the product distributions and kinetics observed in the laboratory. If the theoretical model accurately predicts the outcome of a reaction, it provides strong evidence for the proposed reaction mechanism. Discrepancies, on the other hand, can prompt a re-evaluation of both the computational model and the interpretation of experimental results, leading to a deeper understanding of the chemical system.

Synthetic Utility of 5 Bromo 2 Iodobenzyl Fluoride in Advanced Organic Synthesis

Building Block for Complex Polyhalogenated Aromatic Systems

The presence of both bromine and iodine on the aromatic ring of 5-bromo-2-iodobenzyl fluoride (B91410) makes it an excellent starting material for the synthesis of more complex polyhalogenated aromatic systems. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this utility. The C-I bond is generally more reactive towards a variety of transformations, including metal-catalyzed cross-coupling reactions, than the C-Br bond. This allows for the selective functionalization at the 2-position, leaving the bromine at the 5-position intact for subsequent reactions.

For instance, in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Sonogashira reactions, the C-I bond will preferentially undergo oxidative addition to the palladium(0) catalyst. This chemoselectivity enables the introduction of a wide array of substituents, such as aryl, alkyl, or alkynyl groups, at the position formerly occupied by iodine. The resulting 5-bromo-benzyl fluoride derivative can then be subjected to a second cross-coupling reaction at the C-Br bond, often under more forcing conditions, to introduce a different functional group. This stepwise functionalization provides a controlled and predictable route to highly substituted and complex aromatic compounds that would be difficult to access through other synthetic strategies.

Precursor for the Synthesis of Diverse Benzyl (B1604629) Fluoride Derivatives

The benzyl fluoride moiety in 5-bromo-2-iodobenzyl fluoride is a valuable functional group that can be elaborated into a variety of other derivatives. While the C-F bond in a benzyl fluoride is relatively strong, it can be displaced by strong nucleophiles, or the benzylic position can be functionalized through other means.

For example, the benzylic protons are susceptible to deprotonation by a strong base, which would generate a benzylic anion. This anion could then react with various electrophiles to introduce new substituents at the benzylic position. Alternatively, the benzyl fluoride itself can act as an electrophile in reactions with organometallic reagents under certain catalytic conditions. Nickel-catalyzed cross-coupling reactions, for instance, have been shown to be effective for the synthesis of diaryl-fluorides and benzyl fluoroalkanes from benzyl fluorobromides eventact.com.

Furthermore, the aromatic halogen atoms can be used to introduce directing groups that can influence the reactivity of the benzylic position. The ability to sequentially modify the aromatic ring and the benzylic position makes this compound a versatile precursor for a library of complex benzyl fluoride derivatives.

Substrate for Exploring Orthogonal Reactivity of Halogen Atoms

The distinct electronic and steric environments of the bromine and iodine atoms in this compound provide an excellent platform for investigating the orthogonal reactivity of halogen atoms. The term "orthogonal reactivity" refers to the ability to selectively react one functional group in the presence of another, similar functional group. In this case, the greater polarizability and weaker C-I bond strength compared to the C-Br bond allows for a high degree of chemoselectivity.

This differential reactivity is particularly evident in metal-catalyzed reactions. As mentioned, palladium-catalyzed cross-couplings will almost exclusively occur at the C-I bond under standard conditions d-nb.infonih.govnobelprize.org. Similarly, in metal-halogen exchange reactions, organolithium or Grignard reagents will preferentially react with the iodine atom. This allows for the formation of an aryllithium or arylmagnesium species at the 2-position, which can then be trapped with a variety of electrophiles.

The ability to selectively functionalize one halogen site while leaving the other untouched is a powerful tool in multistep synthesis. It allows for the introduction of different functionalities in a controlled manner, leading to the construction of highly complex and precisely substituted aromatic molecules. The study of such orthogonal reactivity using substrates like this compound is crucial for the development of more sophisticated and efficient synthetic strategies.

Application in the Construction of Aryne and Related Reactive Intermediates

The 2-iodoaryl moiety of this compound makes it a potential precursor for the generation of aryne intermediates. Arynes are highly reactive species that can undergo a variety of cycloaddition and nucleophilic addition reactions, making them valuable intermediates in organic synthesis.

One common method for generating arynes is the treatment of an o-haloaryl triflate with a fluoride source. While this compound does not possess a triflate group, the corresponding phenol could be readily converted to one. More direct methods for aryne generation from o-iodoaryl compounds have also been developed. For example, treatment of o-diiodoarenes with sodium hydride has been shown to generate arynes researchgate.net. Another efficient method involves the reaction of o-iodoaryl triflates with triethylsilane and cesium fluoride acs.org. The generation of a 4-bromo-benzyne derivative from a suitably modified this compound precursor would provide access to a range of substituted aromatic compounds through subsequent trapping reactions.

Development of New Synthetic Methodologies

The unique combination of functional groups in this compound makes it an ideal substrate for the development of new synthetic methodologies. The presence of multiple reactive sites allows for the exploration of novel catalytic systems that can achieve high levels of chemo- and regioselectivity.

For example, developing a catalytic system that could selectively activate the C-Br bond in the presence of the C-I bond would be a significant advancement in cross-coupling chemistry. While the reverse selectivity is well-established, achieving this "reverse" selectivity would open up new synthetic pathways.

Furthermore, the interplay between the reactivity of the aromatic halogens and the benzylic fluoride could be exploited to develop novel tandem or cascade reactions. For instance, an initial reaction at the C-I bond could trigger a subsequent transformation at the benzylic position, allowing for the rapid construction of molecular complexity in a single operation. The use of substrates like this compound in methodological studies can push the boundaries of what is possible in organic synthesis and lead to the discovery of new and powerful synthetic tools.

Intermediate for Radiolabeling Investigations (e.g., ¹⁸F incorporation)

The benzyl fluoride group in this compound suggests its potential as a precursor or intermediate in radiolabeling studies, particularly for the introduction of the positron-emitting isotope fluorine-18 (¹⁸F) for use in Positron Emission Tomography (PET). While direct labeling of the existing fluorine atom would not be synthetically useful, the corresponding benzyl alcohol or benzyl bromide precursor to this compound could be a valuable substrate for nucleophilic ¹⁸F-fluorination.

The synthesis of ¹⁸F-labeled benzyl fluoride derivatives is an area of active research, as the benzyl fluoride moiety can be a stable and biologically relevant functional group in PET tracers researchgate.netnih.gov. The general strategy involves the reaction of a suitable precursor, such as a benzyl bromide or tosylate, with [¹⁸F]fluoride. In the context of this compound, the corresponding 5-bromo-2-iodobenzyl bromide would be an excellent precursor for the introduction of ¹⁸F.

The resulting ¹⁸F-labeled this compound could then be further functionalized using the orthogonal reactivity of the C-I and C-Br bonds. This would allow for the late-stage introduction of various targeting vectors or other functional groups, a highly desirable feature in the development of new PET radiopharmaceuticals. The ability to first introduce the radiolabel and then perform subsequent modifications makes this class of compounds particularly attractive for radiochemical synthesis.

Conclusion and Future Research Directions

Summary of Current Research Understanding

Research into 5-Bromo-2-iodobenzyl fluoride (B91410) is still in its nascent stages, with a primary focus on its synthesis and characterization. The presence of three different halogen atoms on the benzene (B151609) ring, in addition to the fluorinated methyl group, makes it a unique building block in synthetic organic chemistry. The reactivity of each halogen is distinct, allowing for selective transformations. For instance, the iodine atom is generally more reactive in cross-coupling reactions compared to bromine, which in turn is more reactive than the fluorine atom. This differential reactivity is a key aspect of its utility.

The fluoromethyl group is a bioisostere for a hydroxyl or thiol group and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The introduction of fluorine can enhance metabolic stability, increase binding affinity, and improve membrane permeability. nih.govresearchgate.net Consequently, 5-Bromo-2-iodobenzyl fluoride is a promising starting material for the synthesis of novel pharmaceutical compounds. nbinno.com

Unaddressed Challenges and Research Gaps

Despite its potential, significant research gaps exist in the understanding and application of this compound. A primary challenge is the development of efficient and scalable synthetic routes to this compound. While general methods for the synthesis of halogenated aromatic compounds are known, the specific combination of substituents in this compound may require tailored synthetic strategies to achieve high yields and purity.

Furthermore, a comprehensive study of its chemical reactivity is lacking. While the differential reactivity of the halogens can be predicted based on general principles of organic chemistry, detailed experimental studies are needed to fully understand its behavior in various reaction conditions. For example, exploring its participation in a wider range of cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange reactions would provide valuable insights for its application in complex molecule synthesis.

The biological activities of this compound and its derivatives are also largely unexplored. Systematic screening of this compound and its analogues for various biological targets could uncover novel therapeutic applications.

Emerging Methodologies for Halogenated Fluoroaromatic Synthesis

The synthesis of halogenated fluoroaromatic compounds is a rapidly evolving field. nih.gov Traditional methods often involve harsh reaction conditions and limited functional group tolerance. Modern synthetic methodologies are addressing these limitations. For instance, late-stage fluorination techniques allow for the introduction of fluorine atoms at a later stage of a synthetic sequence, which is particularly useful for the synthesis of complex molecules.

Advances in catalysis, particularly in the area of palladium- and copper-catalyzed cross-coupling reactions, have also revolutionized the synthesis of multi-halogenated aromatic compounds. These methods offer greater control over regioselectivity and allow for the sequential introduction of different halogen atoms. Photoredox catalysis is another emerging area that provides novel pathways for the formation of carbon-halogen and carbon-fluorine bonds under mild conditions. These emerging methodologies hold great promise for the development of more efficient and versatile syntheses of this compound and its derivatives.

Potential for Novel Chemical Transformations and Applications

The unique arrangement of functional groups in this compound opens up possibilities for novel chemical transformations. The sequential and selective functionalization of the C-I and C-Br bonds can be exploited to construct complex molecular architectures. For example, the iodine can be selectively displaced via a Suzuki or Sonogashira coupling, followed by a different transformation at the bromine position.

The benzylic fluoride can also participate in various reactions. For example, it can be a precursor for the generation of a benzylic carbocation, which can then undergo further reactions. The presence of the halogens on the aromatic ring can influence the stability and reactivity of this carbocation.

The potential applications of this compound extend beyond medicinal chemistry. Halogenated aromatic compounds are used in materials science as components of liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could impart desirable electronic and photophysical properties to such materials.

Outlook for the Broader Impact of Research on Such Compounds in Chemical Science

Research on compounds like this compound has a broader impact on chemical science. It drives the development of new synthetic methods for the selective functionalization of multi-halogenated aromatic compounds. Understanding the reactivity of such molecules contributes to the fundamental knowledge of organic chemistry.

Furthermore, the synthesis and study of such "building block" molecules are crucial for the advancement of drug discovery and materials science. fluorochem.co.uksigmaaldrich.com By providing access to novel chemical space, these compounds enable the exploration of new structure-activity and structure-property relationships. The insights gained from studying this compound can be applied to the design and synthesis of other complex halogenated molecules with tailored properties.

Q & A

Q. Basic Research Focus